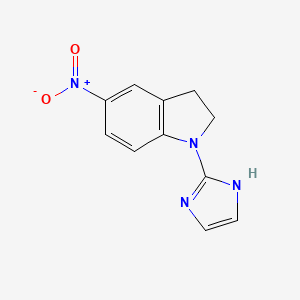
1-(1H-imidazol-2-yl)-5-nitro-2,3-dihydro-1H-indole
Cat. No. B8273491
M. Wt: 230.22 g/mol
InChI Key: GIVJJVPCXHRZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08357689B2
Procedure details


470 mg N-(2,2-diethoxy-ethyl)-5-nitro-2,3-dihydro-indole-1-carboxamidine are dissolved in 8 ml trifluoroacetic acid and the mixture is heated to 60° C. for 3 hours. Then the solvent is eliminated in vacuo and the residue is chromatographed on aluminium oxide (dichloromethane/methanol 99:1 to 70:30).
Name
N-(2,2-diethoxy-ethyl)-5-nitro-2,3-dihydro-indole-1-carboxamidine
Quantity
470 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][NH:6][C:7]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1)=[NH:8])C>FC(F)(F)C(O)=O>[NH:6]1[CH:5]=[CH:4][N:8]=[C:7]1[N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1
|
Inputs


Step One
|
Name
|
N-(2,2-diethoxy-ethyl)-5-nitro-2,3-dihydro-indole-1-carboxamidine
|
|
Quantity
|
470 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CNC(=N)N1CCC2=CC(=CC=C12)[N+](=O)[O-])OCC
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on aluminium oxide (dichloromethane/methanol 99:1 to 70:30)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1C(=NC=C1)N1CCC2=CC(=CC=C12)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
